![molecular formula C13H10ClN3O2S B273449 1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a chemical compound that is widely used in scientific research. It is also known as CBS-77 and is a potent inhibitor of protein kinase D (PKD).
Mécanisme D'action
CBS-77 inhibits the activity of PKD by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes that are dependent on PKD activity.
Biochemical and Physiological Effects:
CBS-77 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the formation of blood vessels (angiogenesis). CBS-77 has also been shown to modulate the activity of other signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBS-77 is its potency and specificity for PKD. This makes it a valuable tool for studying the role of PKD in various cellular processes. However, CBS-77 also has some limitations. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. Additionally, CBS-77 may have off-target effects on other enzymes and signaling pathways, which could complicate its use in some experiments.
Orientations Futures
There are many potential future directions for research on CBS-77. One area of interest is the development of new derivatives of CBS-77 that have improved potency and specificity for PKD. Another area of interest is the study of the long-term effects of CBS-77 on cells and tissues. Finally, CBS-77 may have potential therapeutic applications for the treatment of cancer and other diseases that are dependent on PKD activity.
Méthodes De Synthèse
The synthesis of CBS-77 involves the reaction of 5-chloro-2-methylphenylsulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. The resulting compound is then purified by column chromatography.
Applications De Recherche Scientifique
CBS-77 is used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CBS-77 has also been used to study the role of PKD in various cellular processes, including cell migration, invasion, and angiogenesis.
Propriétés
Nom du produit |
1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole |
|---|---|
Formule moléculaire |
C13H10ClN3O2S |
Poids moléculaire |
307.76 g/mol |
Nom IUPAC |
1-(5-chloro-2-methylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-6-7-10(14)8-13(9)20(18,19)17-12-5-3-2-4-11(12)15-16-17/h2-8H,1H3 |
Clé InChI |
OYVQTLJITFWYLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



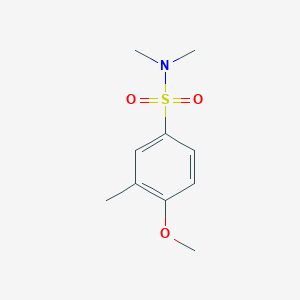
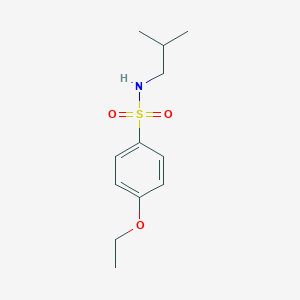
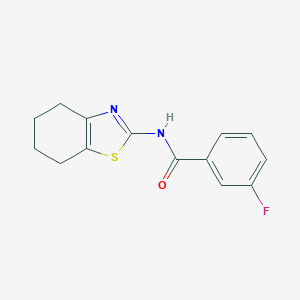
![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
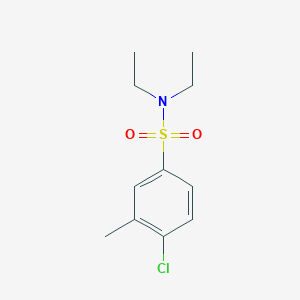

![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
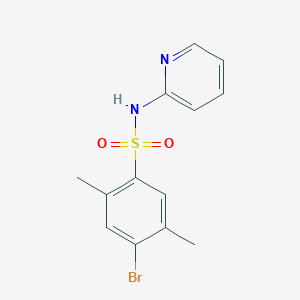
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)
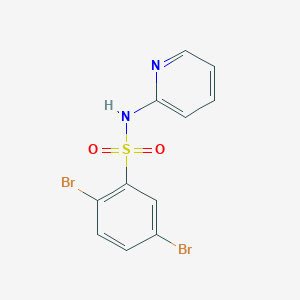
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)